methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Description
Methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a coumarin-based derivative characterized by a 2H-chromen-2-one core substituted at three positions:
- Position 4: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy substituent.
- Position 8: A methyl group, enhancing steric bulk and hydrophobicity.
This compound is structurally tailored for applications in medicinal chemistry, leveraging coumarin’s inherent bioactivity while modulating solubility and bioavailability through esterification.
Properties
IUPAC Name |
methyl 4-[[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-16-23(31-15-17-4-6-19(7-5-17)26(28)30-3)13-12-21-22(14-24(27)32-25(16)21)18-8-10-20(29-2)11-9-18/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKPWWBYWCGGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a complex organic compound belonging to the coumarin class, characterized by its unique structural features that confer various biological activities. This article provides a comprehensive overview of the compound's biological activity, including its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H20O6 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)OCC=C |
Antioxidant Properties
Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can potentially reduce inflammation in conditions like arthritis and inflammatory bowel disease .
Antimicrobial Activity
This compound has shown promising results against various microbial strains. Its efficacy against bacteria and fungi suggests potential applications in developing antimicrobial agents. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .
Cholinesterase Inhibition
Recent studies have highlighted the compound's potential as a cholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. The presence of the methoxy group in its structure enhances its binding affinity to acetylcholinesterase (AChE), thereby improving cognitive functions by increasing acetylcholine levels in the synaptic cleft .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and thereby modulating metabolic pathways.
- Receptor Interaction : It may interact with receptors involved in inflammatory responses or neurotransmission, influencing cellular signaling cascades.
- Radical Scavenging : The antioxidant properties stem from its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.
Case Studies and Research Findings
Several research studies have investigated the biological activities of this compound:
- Antioxidant Study : A study measured the DPPH radical scavenging activity of various coumarin derivatives, finding that this compound exhibited a high scavenging capacity comparable to established antioxidants like ascorbic acid.
- Anti-inflammatory Research : In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
- Cholinesterase Inhibition Analysis : A comparative study on various methoxy-substituted coumarins showed that this compound had one of the highest inhibitory constants (IC50 values), suggesting strong potential for therapeutic use in cognitive disorders .
Scientific Research Applications
Chemistry
In the realm of chemistry, methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate serves as a building block for synthesizing more complex organic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with tailored properties.
Biology
Research into the biological activities of this compound has revealed potential anti-inflammatory and antimicrobial properties. Studies have shown that derivatives of chromenone exhibit significant biological activity, making them candidates for further pharmacological exploration .
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated various chromenone derivatives, including this compound. The results indicated that these compounds could inhibit inflammatory pathways, suggesting their potential as therapeutic agents in treating inflammatory diseases.
Medicine
The compound has been explored for its potential as a therapeutic agent against various diseases. Its mechanism of action may involve interaction with specific molecular targets, modulating enzyme activity or receptor functions.
Case Study: Antimicrobial Properties
In a recent study, this compound was tested against multiple bacterial strains. The results demonstrated significant antimicrobial activity, indicating its potential use in developing new antibiotics.
Industrial Applications
In the industrial sector, this compound is being investigated for its use in developing advanced materials with unique properties. Its chemical structure allows for modifications that can enhance material performance in various applications, including coatings and polymers.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Coumarin Modifications
A. Substituent Position and Electronic Effects
- Compound A : [3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate (CAS 610753-17-8)
- Differences : Methyl at position 2 (vs. position 8 in the target) and 4-methoxyphenyl at position 3.
- Impact : Altered π-stacking interactions due to positional isomerism; the 2-methyl group may hinder rotational freedom.
- Compound B: 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (CAS 89152-16-9) Differences: Acetyl group at position 8 (vs. methyl in the target).
B. Ester Group Variations
- Compound C : 4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate (CAS 858748-99-9)
- Differences : Trimethoxybenzoate ester (vs. single methoxy in the target).
- Impact : Enhanced lipophilicity (predicted logP increase) and altered binding affinity due to additional methoxy groups.
- Compound D : 4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (CAS 314741-98-5)
- Differences : Free carboxylic acid (vs. methyl ester in the target).
- Impact : Higher aqueous solubility but reduced cell permeability due to ionization at physiological pH.
Physicochemical and Pharmacological Properties
- Key Observations :
- The trimethoxybenzoate in Compound C significantly increases logP, correlating with reduced solubility.
- Methyl substitution at position 8 (target) vs. position 2 (Compound A) results in higher thermal stability.
Q & A
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
Characterization should involve a combination of UV-vis spectroscopy (to confirm chromophore absorption bands typical of coumarin derivatives) and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR ) is critical for structural elucidation:
- ¹H NMR : Assign protons on the coumarin core (e.g., methyl groups at C8 and methoxy substituents).
- ¹³C NMR : Confirm carbonyl (C2=O) and ester functionalities.
- 2D NMR (COSY, HSQC, HMBC) resolves connectivity between the coumarin and benzoate moieties.
Chromatographic purity can be validated via HPLC with UV detection at 254–320 nm, optimized for coumarin derivatives .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles. Use NIOSH-approved respirators if aerosolization is possible .
- Ventilation : Work in a fume hood with ≥100 ft/min face velocity to avoid inhalation of vapors .
- Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C in a dark, dry environment to prevent hydrolysis of the ester group .
Advanced: How can reaction yields be optimized for its synthesis?
Answer:
Key steps include:
- Catalyst selection : Use palladium catalysts (e.g., Pd/C) for coupling reactions involving methoxyphenyl groups. For esterification, employ DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
- Temperature control : Maintain 60–80°C for nucleophilic substitutions to balance reactivity and side-product formation .
Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography (silica gel, gradient elution) .
Advanced: How do structural modifications influence its bioactivity?
Answer:
- Methoxy groups : The 4-methoxyphenyl substituent enhances lipophilicity, improving membrane permeability in cellular assays .
- Methyl groups : The C8-methyl group stabilizes the coumarin core, reducing metabolic degradation in vitro .
- Ester vs. carboxylic acid : The methyl benzoate ester increases stability compared to free carboxylic acid derivatives, as shown in hydrolysis studies .
Bioactivity testing : Use MTT assays for cytotoxicity profiling (IC₅₀ values) and molecular docking to predict interactions with targets like HSP90 or MEK1 .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hrs) .
- Solvent effects : DMSO concentrations >0.1% may artifactually inhibit control cells; use vehicle-matched controls.
- Structural analogs : Compare with derivatives (e.g., ethyl ester vs. methyl ester) to isolate substituent effects .
Validate findings via dose-response curves and orthogonal assays (e.g., apoptosis markers via flow cytometry) .
Basic: What are the key stability concerns under laboratory conditions?
Answer:
- Photodegradation : Protect from UV/visible light due to the conjugated coumarin system. Use amber glassware .
- Hydrolysis : The ester group is susceptible to base-mediated hydrolysis. Store at neutral pH and avoid aqueous buffers unless necessary .
- Thermal stability : Decomposition occurs >150°C; use differential scanning calorimetry (DSC ) to determine melting points and thermal thresholds .
Advanced: What computational methods support its structure-activity relationship (SAR) studies?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density around reactive sites (e.g., C7-O-CH₂ linkage) .
- Molecular dynamics (MD) : Simulate binding to kinase targets (e.g., MEK1) using AMBER or GROMACS to assess hydrogen bonding and hydrophobic interactions .
- ADMET prediction : Use SwissADME to estimate bioavailability and P450-mediated metabolism risks .
Basic: What are the standard purity thresholds for in vitro studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
